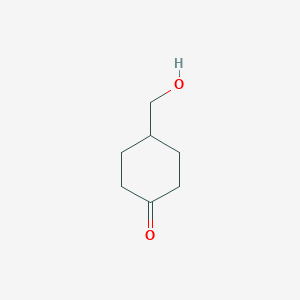

4-(Hydroxymethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMBXNKCMNGLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512455 | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-68-6 | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(Hydroxymethyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 4-(Hydroxymethyl)cyclohexanone (CAS RN: 38580-68-6), a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a core resource for researchers, offering readily accessible data and detailed experimental protocols.

Spectroscopic Data

The unique structural features of this compound, possessing both a ketone and a primary alcohol, give rise to a distinct spectroscopic fingerprint. The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2920 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1050 | C-O stretch (alcohol) |

Table 2: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | d | 2H | -CH₂OH |

| ~2.30 - 2.10 | m | 4H | CH₂ adjacent to C=O |

| ~1.95 - 1.80 | m | 1H | CH |

| ~1.70 - 1.40 | m | 4H | other CH₂ |

| ~1.60 | br s | 1H | -OH |

Table 3: ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~212.0 | C=O |

| ~67.5 | -CH₂OH |

| ~41.0 | CH₂ adjacent to C=O |

| ~38.0 | CH |

| ~28.5 | other CH₂ |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 110 | [M - H₂O]⁺ |

| 98 | [M - CH₂O]⁺ |

| 82 | |

| 69 | |

| 55 |

Experimental Protocols

A reliable synthetic route to this compound involves the oxidation of the corresponding diol, 4-(hydroxymethyl)cyclohexanol. The following protocol is based on established methodologies.

Synthesis of this compound from 4-(Hydroxymethyl)cyclohexanol

This procedure outlines the selective oxidation of the secondary alcohol in 4-(hydroxymethyl)cyclohexanol to a ketone, leaving the primary alcohol intact.

Materials:

-

4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-(hydroxymethyl)cyclohexanol (1.0 eq) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for 2-3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Analysis Protocol

The following are general procedures for obtaining the spectroscopic data presented above.

-

Infrared (IR) Spectroscopy: A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr), and the IR spectrum is recorded using an FT-IR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz for ¹H NMR).

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Mandatory Visualizations

To aid in the understanding of the application of spectroscopic data in structure elucidation, the following diagram illustrates the logical workflow.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Hydroxymethyl)cyclohexanone. This key analytical technique is fundamental for the structural elucidation and purity assessment of this versatile bifunctional molecule, which serves as a valuable building block in organic synthesis and drug development. This document outlines theoretical NMR data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-active nuclei.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally assigned NMR data for this compound, the following tables present a theoretical dataset. These values are derived from established NMR prediction algorithms and comparative analysis of structurally analogous compounds. It is important to note that experimental values may exhibit slight variations depending on the solvent, concentration, and specific instrument parameters used.

¹H NMR Data Summary

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclohexyl ring protons are diastereotopic, leading to complex multiplets, while the hydroxymethyl protons are expected to show a characteristic splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH) | 1.85 - 2.00 | m | - | 1H |

| H-2, H-6 (ax) | 2.10 - 2.25 | m | - | 2H |

| H-2, H-6 (eq) | 2.35 - 2.50 | m | - | 2H |

| H-3, H-5 (ax) | 1.55 - 1.70 | m | - | 2H |

| H-3, H-5 (eq) | 1.95 - 2.10 | m | - | 2H |

| H-7 (CH₂) | 3.55 | d | 6.5 | 2H |

| OH | 1.75 | t (br) | 5.8 | 1H |

Note: The hydroxyl proton (OH) signal is often broad and its coupling may not be well-resolved. Its chemical shift is also highly dependent on concentration and temperature.

¹³C NMR Data Summary

The carbon NMR spectrum provides key information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically downfield, while the other carbons of the cyclohexane ring and the hydroxymethyl group appear at higher field.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C4) | 211.5 |

| CH₂OH (C7) | 67.8 |

| CH (C1) | 41.2 |

| CH₂ (C2, C6) | 39.5 |

| CH₂ (C3, C5) | 28.7 |

Experimental Protocols

This section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Materials:

-

This compound (approximately 5-10 mg)

-

Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

-

High-precision 5 mm NMR tube

-

Pasteur pipette

-

Small vial

-

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into the NMR tube.

-

¹H NMR Acquisition Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): 12-15 ppm (centered around 6 ppm)

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Receiver Gain (RG): Set automatically or adjusted to prevent signal clipping.

¹³C NMR Acquisition Parameters

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Pulse Program: Proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width (SW): 220-240 ppm (centered around 100 ppm)

-

Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret experimental spectra for the specific sample under investigation.

FT-IR spectrum of 4-(Hydroxymethyl)cyclohexanone

An in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(hydroxymethyl)cyclohexanone provides critical insights into its molecular structure, identifying key functional groups essential for its characterization in research and drug development. This technical guide outlines the expected spectral features, a detailed experimental protocol for spectral acquisition, and a logical visualization of the structure-spectrum relationship.

Interpreting the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: a hydroxyl (-OH) group, a ketone carbonyl (C=O) group, and the hydrocarbon backbone of the cyclohexyl ring. The specific absorption bands are predictable based on the well-established behavior of these groups in similar chemical environments.

Predicted Quantitative Spectral Data

The expected prominent absorption bands in the FT-IR spectrum of this compound are summarized in the table below. These predictions are based on characteristic frequencies for saturated cyclic ketones and alcohols.[1][2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3500 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| ~3000 - 2850 | C-H Stretch | Alkane (CH₂) | Medium |

| ~1715 | C=O Stretch | Ketone (C=O) | Strong, Sharp |

| ~1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

| ~1320 - 1000 | C-O Stretch | Alcohol (C-OH) | Strong |

Key Spectral Features:

-

Hydroxyl (-OH) Region: A prominent and broad absorption band is expected between 3500 and 3200 cm⁻¹.[2] Its breadth is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

Carbonyl (C=O) Region: A strong and sharp peak characteristic of a saturated aliphatic ketone will appear around 1715 cm⁻¹.[1][3] This is one of the most distinct signals in the spectrum, confirming the presence of the cyclohexanone ring.

-

C-H Stretching Region: Absorptions corresponding to the C-H stretching of the methylene (CH₂) groups in the cyclohexane ring are found in the 3000-2850 cm⁻¹ range.[3]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information, including C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹ and a strong C-O stretching band for the alcohol group between 1320 and 1000 cm⁻¹.[1][2][3]

Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern and highly efficient method for obtaining the FT-IR spectrum of liquid or solid samples with minimal preparation.[4][5][6]

I. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Accessory: An ATR accessory, typically equipped with a diamond or germanium crystal.[4]

-

Sample: this compound (a few milligrams or a single drop).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

II. Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe.[4]

-

Lower the ATR press arm to ensure consistent pressure for both background and sample scans.

-

Acquire a background spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).[4] This step is crucial as it measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Retract the ATR press arm.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. Only a thin layer covering the crystal is needed.[6]

-

-

Sample Spectrum Acquisition:

-

Carefully lower the press arm to ensure firm and even contact between the sample and the crystal.[6]

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., resolution of 4 cm⁻¹, average of 16-32 scans to improve the signal-to-noise ratio).[4]

-

The resulting spectrum will be automatically ratioed against the background, yielding the absorbance or transmittance spectrum of the sample.

-

-

Post-Measurement Cleaning:

Logical Relationships in FT-IR Spectroscopy

The relationship between the molecular structure of this compound and its resulting FT-IR spectrum can be visualized as a direct correlation between its functional groups and their specific absorption regions.

Structure-Spectrum Correlation for this compound.

References

- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(hydroxymethyl)cyclohexanone. The information herein is based on established fragmentation principles for cyclic ketones and alcohols, offering a foundational understanding for researchers in compound identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation Data

The molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 128. This molecular ion is often unstable and undergoes characteristic fragmentation.

The predicted mass spectrum of this compound would likely exhibit a weak molecular ion peak and several key fragment ions. The relative abundances presented in the table below are estimated based on the stability of the resulting ions and common fragmentation pathways observed for structurally similar compounds.

| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance |

| 128 | [M]•+ (Molecular Ion) | [C₇H₁₂O₂]•+ | 5% |

| 110 | [M - H₂O]•+ | [C₇H₁₀O]•+ | 20% |

| 98 | [M - CH₂O]•+ or [C₆H₁₀O]•+ | [C₆H₁₀O]•+ | 30% |

| 97 | [M - •CH₂OH]+ | [C₆H₉O]+ | 40% |

| 82 | [C₅H₆O]•+ | [C₅H₆O]•+ | 50% |

| 69 | [C₄H₅O]+ | [C₄H₅O]+ | 70% |

| 55 | [C₃H₃O]+ | [C₃H₃O]+ | 100% (Base Peak) |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is anticipated to proceed through several primary pathways, initiated by the formation of the molecular ion.

-

Loss of Water: The presence of a hydroxyl group makes the neutral loss of a water molecule (18 Da) a highly probable fragmentation pathway, leading to the formation of an ion at m/z 110.

-

Alpha-Cleavage: As a ketone, this compound is susceptible to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This can lead to a ring-opening, followed by subsequent fragmentation events.

-

Loss of the Hydroxymethyl Group: Cleavage of the bond between the cyclohexanone ring and the hydroxymethyl substituent can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a prominent ion at m/z 97.

-

Cyclohexanone Ring Fragmentation: The cyclohexanone ring itself undergoes characteristic fragmentation. Following an initial alpha-cleavage, a series of subsequent bond cleavages and rearrangements can occur. A notable fragmentation pathway for saturated cyclic ketones leads to the formation of a stable ion at m/z 55, which is often the base peak in the spectrum.[1]

References

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)cyclohexanone, with the CAS number 38580-68-6, is a bifunctional organic molecule featuring both a ketone and a primary alcohol functional group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates.[2] Its solid form at room temperature and solubility in water contribute to its utility in a range of chemical reactions.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a representative synthetic workflow.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. While some properties have been experimentally determined, others are based on predictive models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| CAS Number | 38580-68-6 | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 239.8 ± 13.0 °C (Predicted) | [4] |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.85 ± 0.10 (Predicted) | [1][4] |

| Solubility | Soluble in water |

Spectral Data

The structural features of this compound, namely the ketone and hydroxyl groups, give rise to characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclohexyl ring and the hydroxymethyl group. The protons alpha to the carbonyl group would appear in the downfield region, typically around 2.0-2.5 ppm. The protons of the hydroxymethyl group would also exhibit a characteristic chemical shift, and the hydroxyl proton itself would likely appear as a broad singlet, the position of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded and will appear significantly downfield, generally in the range of 200-220 ppm. The carbon of the hydroxymethyl group will also have a characteristic chemical shift, typically in the range of 60-70 ppm. The remaining carbons of the cyclohexane ring will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by two strong absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. A sharp, strong absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the saturated cyclic ketone.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of 128. Common fragmentation patterns for cyclic ketones include alpha-cleavage on either side of the carbonyl group. The presence of the hydroxymethyl group can lead to additional fragmentation pathways, such as the loss of a water molecule (M-18) or the loss of the hydroxymethyl radical (M-31).

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of the physical properties of chemical compounds. Below are general methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Determination of Boiling Point

For solid compounds, the boiling point is determined at a reduced pressure and extrapolated to atmospheric pressure, or more commonly, a predicted value is used. A general method for determining the boiling point of a liquid is the Thiele tube method.

Protocol:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired, and chemical shifts are referenced to an internal standard (e.g., TMS).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

The KBr pellet or the ATR crystal with the sample is placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a volatile solvent.

-

The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Workflow Example

This compound is a useful intermediate in the synthesis of more complex molecules, such as indazoles, which are known for their pharmaceutical applications.[2][4] A generalized workflow for such a synthesis is depicted below.

This diagram illustrates the key stages in a potential synthesis, starting from this compound and a hydrazine derivative. The initial condensation reaction forms a hydrazone intermediate, which then undergoes an oxidative cyclization to yield the final substituted indazole product. The specific reagents and reaction conditions would be optimized depending on the desired final product.

References

Chemical reactivity of the hydroxyl group in 4-(Hydroxymethyl)cyclohexanone

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its chemical behavior is dictated by the interplay of a primary hydroxyl group and a ketone functionality. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group, detailing key transformations such as oxidation, esterification, etherification, and protection strategies. The chemoselective nature of these reactions, which is crucial for the molecule's application as a synthetic building block, is a central theme. This document includes detailed experimental protocols, quantitative data, and reaction pathway visualizations to serve as a practical resource for researchers in the field.

Introduction

This compound possesses a unique structural framework, incorporating both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexane ring. This duality allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty polymers.[1] The strategic manipulation of the hydroxyl group, either by direct reaction or through the use of protecting groups, is fundamental to unlocking its synthetic potential. This guide focuses on the principal reactions of the hydroxyl moiety, providing detailed methodologies and data to facilitate its use in research and development.

Oxidation of the Hydroxyl Group

The selective oxidation of the primary hydroxyl group in this compound to the corresponding aldehyde, 4-formylcyclohexanone, is a key transformation that avoids over-oxidation to the carboxylic acid and preserves the ketone functionality. TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)-mediated oxidation is a highly effective method for this purpose.[2][3]

TEMPO-Mediated Oxidation to 4-Formylcyclohexanone

This method utilizes a catalytic amount of TEMPO with a stoichiometric oxidant, such as sodium hypochlorite (bleach), to achieve a mild and selective oxidation.[4]

Experimental Protocol:

A solution of this compound (1.0 eq) in dichloromethane (DCM) is prepared. To this, a catalytic amount of TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bicarbonate are added. The biphasic mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1-1.5 eq) is added dropwise while maintaining the temperature. The reaction is stirred vigorously until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with aqueous sodium thiosulfate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-formylcyclohexanone.[4]

| Parameter | Value | Reference |

| Yield | Typically >90% | [4] |

| Reaction Time | 0.5 - 2 hours | [4] |

| Temperature | 0 °C to room temperature | [4] |

Esterification of the Hydroxyl Group

The primary hydroxyl group of this compound can be readily esterified using various acylating agents. This reaction is fundamental for introducing ester functionalities, which can act as protecting groups or be key structural elements in target molecules.

Acetylation with Acetic Anhydride

Acetylation is a common esterification reaction that can be achieved using acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of an acylation catalyst.

Experimental Protocol:

This compound (1.0 eq) is dissolved in pyridine. Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with a suitable organic solvent like diethyl ether. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to afford 4-(acetoxymethyl)cyclohexanone.

| Parameter | Value | Reference |

| Yield | ~68% (for a similar substrate) | [5] |

| Reaction Time | ~20 hours | [5] |

| Temperature | Room temperature | [5] |

Spectroscopic Data for 4-(Acetoxymethyl)cyclohexanone (Predicted):

| Data Type | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | ~4.0 (d, 2H, -CH₂O-), ~2.3-2.5 (m, 4H, -CH₂C(=O)CH₂-), ~2.0 (s, 3H, -COCH₃), ~1.8-2.0 (m, 5H, other cyclohexyl protons) |

| ¹³C NMR | ~210 (-C=O), ~170 (-O-C=O), ~68 (-CH₂O-), ~40 (-CH₂C(=O)), ~35 (-CH-), ~28 (cyclohexyl CH₂), ~21 (-COCH₃) |

| IR | ~1740 (C=O, ester), ~1715 (C=O, ketone) |

Etherification of the Hydroxyl Group

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for converting the hydroxyl group into an ether. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol:

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes and then at room temperature for 1 hour. The alkyl halide (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Yield | 94.4% (for 4-methoxycyclohexanone from 4-methoxycyclohexanol) | [3] |

| Reaction Time | 1 - 24 hours | [3] |

| Temperature | 0 °C to reflux | [3] |

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting the ketone functionality. Silyl ethers and tetrahydropyranyl (THP) ethers are common choices for this purpose.

Silyl Ether Formation (TBDMS Ether)

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions but readily cleaved with fluoride reagents.

Experimental Protocol:

To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at room temperature. The reaction is stirred until completion (TLC analysis). The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Quantitative and Spectroscopic Data for 4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone (Predicted):

| Parameter | Value |

| Yield | Typically high (>90%) |

| ¹H NMR (ppm) | ~3.6 (d, 2H, -CH₂O-), ~2.3-2.5 (m, 4H, -CH₂C(=O)CH₂-), ~1.8-2.0 (m, 5H, other cyclohexyl protons), ~0.9 (s, 9H, -C(CH₃)₃), ~0.05 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (ppm) | ~211 (-C=O), ~65 (-CH₂O-), ~41 (-CH₂C(=O)), ~37 (-CH-), ~29 (cyclohexyl CH₂), ~26 (-C(CH₃)₃), ~18 (-C(CH₃)₃), ~ -5 (-Si(CH₃)₂) |

| IR (cm⁻¹) | ~1715 (C=O, ketone), ~1100 (Si-O-C) |

Chemoselective Reactions at the Ketone Moiety

With the hydroxyl group protected, the ketone functionality can be selectively targeted by nucleophiles such as reducing agents or organometallic reagents.

Reduction of the Ketone

Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol without affecting a protected primary hydroxyl group.

Experimental Protocol:

4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.0-1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the diol product (after deprotection, if desired) or the protected diol.

| Parameter | Value | Reference |

| Yield | High, often >90% | [4] |

| Reaction Time | 1 - 3 hours | [4] |

| Temperature | 0 °C to room temperature | [4] |

Conclusion

The hydroxyl group in this compound exhibits reactivity characteristic of a primary alcohol, allowing for a diverse array of chemical transformations. The presence of the ketone functionality necessitates careful consideration of reaction conditions to achieve chemoselectivity. Through appropriate synthetic strategies, including the use of selective reagents and protecting groups, either the hydroxyl or the ketone group can be modified independently, highlighting the utility of this molecule as a versatile building block in modern organic synthesis. This guide provides a foundational understanding and practical protocols for the effective manipulation of the hydroxyl group in this valuable synthetic intermediate.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, molecular recognition, and drug efficacy. This guide provides a detailed examination of the keto-enol tautomerism in 4-(hydroxymethyl)cyclohexanone, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. While specific experimental data for this molecule is scarce in the current literature, this document extrapolates from the well-studied tautomerism of cyclohexanone and other substituted analogs. It outlines the theoretical basis of this equilibrium, discusses the anticipated effects of the 4-(hydroxymethyl) substituent, and provides comprehensive experimental protocols for the quantitative analysis of this tautomeric system.

Introduction to Keto-Enol Tautomerism in Cyclohexanone Systems

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple ketones, the equilibrium lies heavily in favor of the more stable keto form.[2] The interconversion between these two tautomers can be catalyzed by either acid or base.[1]

The equilibrium position is influenced by several factors, including:

-

Substitution: Alkyl substitution on the double bond of the enol form can increase its stability.[2]

-

Conjugation: If the enol's double bond is in conjugation with another pi system, the enol form is stabilized.[1]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1]

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents often stabilize the more polar keto form.

For unsubstituted cyclohexanone, the keto form is overwhelmingly favored at equilibrium.[3] The introduction of a substituent, such as a hydroxymethyl group at the 4-position, is not expected to dramatically shift this equilibrium, as it does not introduce conjugation or the possibility of intramolecular hydrogen bonding with the enol. However, it may exert subtle electronic and steric effects.

Quantitative Data on Keto-Enol Tautomerism

As of the latest literature review, specific quantitative data for the keto-enol tautomerism of this compound is not available. Therefore, we present data for the parent compound, cyclohexanone, to provide a baseline for understanding the equilibrium. Computational studies using Density Functional Theory (DFT) have been employed to understand the thermodynamics of this process for cyclohexanone.[4]

| Compound | Tautomer | Method | Solvent | ΔG (kcal/mol) | Keq | % Enol |

| Cyclohexanone | Keto-Enol | DFT | Gas Phase | ~13.5 | ~1.0 x 10-10 | ~1.0 x 10-8 |

| Cyclohexanone | Keto-Enol | Experimental | Aqueous | Not Reported | ~4.1 x 10-7 | ~4.1 x 10-5 |

Note: The data presented is for unsubstituted cyclohexanone and serves as an illustrative example. The actual values for this compound may vary.

Experimental Protocols for Tautomer Analysis

The quantitative study of keto-enol tautomerism primarily relies on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct observation and quantification of both the keto and enol tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[5]

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) in a 5 mm NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

-

Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature to ensure the keto-enol equilibrium is established.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum of the sample.

-

Key signals to monitor are the α-protons of the keto form and the vinylic proton of the enol form. The chemical shifts of the hydroxymethyl protons and the remaining ring protons will also differ slightly between the two tautomers.

-

For variable temperature studies, use a temperature-controlled probe and record spectra at a range of temperatures, allowing for equilibration at each temperature.

-

-

Data Analysis and Quantification:

-

Identify and assign the peaks corresponding to the keto and enol forms.

-

Carefully integrate the signals for each tautomer. The ratio of the integrals of a signal from the enol form to a signal from the keto form, corrected for the number of protons each signal represents, gives the molar ratio of the tautomers.

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto]

-

The percentage of each tautomer can be calculated from Keq.

-

References

An In-depth Technical Guide to the Stereoisomers of 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of 4-(hydroxymethyl)cyclohexanone. This key building block is of significant interest in medicinal chemistry and drug development due to its versatile functionality. This document details stereoselective synthetic routes, experimental protocols for synthesis and separation, and a thorough analysis of the spectroscopic data for the unambiguous identification of each isomer. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate practical application in a research and development setting.

Introduction

This compound is a bifunctional molecule incorporating both a ketone and a primary alcohol within a cyclohexane ring. The spatial arrangement of the hydroxymethyl group relative to the plane of the ring gives rise to two diastereomers: cis and trans. The distinct three-dimensional structures of these stereoisomers can lead to different pharmacological and pharmacokinetic profiles in drug candidates. Therefore, the ability to selectively synthesize and characterize each isomer is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide outlines the methodologies to achieve this, providing a valuable resource for chemists in the pharmaceutical industry.

Stereochemistry and Conformational Analysis

The stereochemistry of 1,4-disubstituted cyclohexanes is dictated by the relative orientation of the two substituents. In the case of this compound, the cis isomer has both the hydroxymethyl group and the carbonyl oxygen on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. Conversely, the trans isomer has these groups on opposite sides, allowing for a more stable diequatorial conformation.[1][2]

The conformational preference of each isomer significantly influences its physical and spectroscopic properties, particularly the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. For the trans isomer, the diequatorial arrangement is highly favored, minimizing steric interactions. In the cis isomer, a rapid ring-flip occurs at room temperature, leading to an equilibrium between two chair conformations where the substituents exchange between axial and equatorial positions.[1]

Synthesis of Stereoisomers

The synthesis of the individual stereoisomers of this compound is most effectively achieved through the stereoselective reduction of a suitable precursor, ethyl 4-oxocyclohexanecarboxylate, to the corresponding cis- and trans-4-(hydroxymethyl)cyclohexanol, followed by oxidation.

Synthesis of cis- and trans-4-(Hydroxymethyl)cyclohexanol

The diastereoselective reduction of the keto-ester, ethyl 4-oxocyclohexanecarboxylate, provides access to the precursor diols.

-

Synthesis of trans-4-(Hydroxymethyl)cyclohexanol: The reduction of ethyl 4-oxocyclohexanecarboxylate with a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) proceeds with high diastereoselectivity to afford the cis-hydroxy ester, where the incoming hydride attacks from the less hindered equatorial face. Subsequent reduction of the ester functionality with a standard reducing agent like lithium aluminum hydride (LiAlH₄) yields trans-4-(hydroxymethyl)cyclohexanol.

-

Synthesis of cis-4-(Hydroxymethyl)cyclohexanol: The reduction of ethyl 4-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄) typically results in a mixture of diastereomers. The desired cis-diol can be isolated from the trans-isomer through chromatographic separation or by fractional crystallization.

Oxidation to cis- and trans-4-(Hydroxymethyl)cyclohexanone

The selective oxidation of the secondary alcohol in the presence of a primary alcohol can be achieved using a variety of modern oxidation reagents. A common and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures. This method is mild and generally provides high yields of the corresponding ketone without affecting the primary alcohol.[3]

Experimental Protocols

General Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of stereoisomers.

Detailed Experimental Procedure: Synthesis of trans-4-(Hydroxymethyl)cyclohexanone

-

Reduction to cis-4-(ethoxycarbonyl)cyclohexanol: To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added L-Selectride® (1.1 eq, 1.0 M in THF) dropwise. The reaction is stirred for 2 hours at -78 °C. The reaction is then quenched by the slow addition of water.

-

Reduction of the ester: The crude cis-hydroxy ester is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. The mixture is stirred for 4 hours at room temperature.

-

Work-up and purification: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude trans-4-(hydroxymethyl)cyclohexanol is purified by column chromatography.

-

Oxidation to trans-4-(hydroxymethyl)cyclohexanone: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of DMSO (2.2 eq) in DCM. After 15 minutes, a solution of trans-4-(hydroxymethyl)cyclohexanol (1.0 eq) in DCM is added dropwise. The reaction is stirred for 1 hour, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature, and then washed sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield trans-4-(hydroxymethyl)cyclohexanone.

Detailed Experimental Procedure: Synthesis of cis-4-(Hydroxymethyl)cyclohexanone

-

Reduction of the ketone and ester: To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in ethanol at 0 °C is added NaBH₄ (2.0 eq) portion-wise. The reaction is stirred for 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting mixture of diols is then subjected to the same LiAlH₄ reduction procedure as described for the trans-isomer to ensure complete conversion of the ester.

-

Separation of diastereomers: The mixture of cis- and trans-4-(hydroxymethyl)cyclohexanol is separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Oxidation to cis-4-(hydroxymethyl)cyclohexanone: The purified cis-4-(hydroxymethyl)cyclohexanol is oxidized using the Swern oxidation protocol as described for the trans-isomer to yield cis-4-(hydroxymethyl)cyclohexanone.

Data Presentation

Reaction Yields and Diastereomeric Ratios

| Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |

| Reduction of Keto-ester (L-Selectride) | cis-4-(Ethoxycarbonyl)cyclohexanol | 85-95 | >95:5 |

| Reduction of Keto-ester (NaBH₄) | Mixture of hydroxy-esters | 90-98 | ~30:70 |

| Oxidation of trans-diol | trans-4-(Hydroxymethyl)cyclohexanone | 80-90 | - |

| Oxidation of cis-diol | cis-4-(Hydroxymethyl)cyclohexanone | 80-90 | - |

Spectroscopic Data

The characterization of the stereoisomers is primarily achieved through ¹H and ¹³C NMR spectroscopy. The key differentiating features arise from the different magnetic environments of the protons and carbons in the axial and equatorial positions.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | cis-Isomer (axial/equatorial average) | trans-Isomer (diequatorial) |

| -CH₂OH | ~3.6 | ~3.5 |

| H at C1 (methine) | ~1.8 (broad) | ~1.6 (multiplet) |

| Ring protons adjacent to C=O (axial) | ~2.4 | ~2.5 |

| Ring protons adjacent to C=O (equatorial) | ~2.2 | ~2.3 |

| Other ring protons | 1.4-2.0 | 1.3-2.1 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | cis-Isomer | trans-Isomer |

| C=O | ~211 | ~212 |

| -CH₂OH | ~65 | ~68 |

| C1 (methine) | ~40 | ~42 |

| Carbons adjacent to C=O | ~41 | ~41 |

| Other ring carbons | ~28, ~30 | ~29, ~32 |

Note: The predicted chemical shifts are based on the analysis of similar 1,4-disubstituted cyclohexane systems and may vary slightly from experimental values.[4][5][6][7]

Logical Relationships in Spectroscopic Analysis

The determination of the stereochemistry from NMR data relies on established principles of conformational analysis.

Caption: Logic for NMR-based stereochemical assignment.

Applications in Drug Development

The stereoisomers of this compound serve as valuable chiral synthons for the preparation of a wide range of biologically active molecules. The ability to introduce both a nucleophilic (hydroxyl) and an electrophilic (ketone) handle with defined stereochemistry makes them versatile starting materials for the synthesis of complex carbocyclic structures. Access to stereochemically pure isomers is paramount, as different stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.

Conclusion

This technical guide has provided a detailed framework for the synthesis, separation, and characterization of the cis and trans stereoisomers of this compound. By following the outlined experimental protocols and utilizing the provided spectroscopic data for comparison, researchers and drug development professionals can confidently prepare and identify these important chiral building blocks for their specific applications. The methodologies described herein are robust and can be adapted for the synthesis of related substituted cyclohexanone derivatives.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR [m.chemicalbook.com]

- 5. TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 13C NMR spectrum [chemicalbook.com]

- 6. CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

A Technical Guide to 4-(Hydroxymethyl)cyclohexanone: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(hydroxymethyl)cyclohexanone (CAS No. 38580-68-6), a versatile building block in organic synthesis. This document covers its commercial availability, key physical and chemical properties, detailed experimental protocols for its synthesis, and methods for its purification and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to kilograms. Below is a summary of prominent suppliers and their typical offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | 25 mg |

| Chem-Impex | ≥ 98% (GC) | Inquire for details |

| AChemBlock | 95% | 25 g, 100 g |

| ChemShuttle | 95% | 5 g, 10 g, 25 g, 100 g |

| Apollo Scientific | 95% | 250 mg, 500 mg, 1 g, 5 g, 10 g |

| Biosynth | Not specified | Inquire for details |

Physicochemical Properties

This compound is a colorless to pale yellow viscous liquid or solid, depending on the ambient temperature.[1] It is characterized by the presence of both a ketone and a primary alcohol functional group, making it a useful intermediate for a wide range of chemical transformations.[2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38580-68-6 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid or solid | [1] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [3] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.85 ± 0.10 | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2°C - 8°C or under -20°C in an inert atmosphere | [3][4] |

| InChIKey | KHMBXNKCMNGLKG-UHFFFAOYSA-N | [3] |

| SMILES | O=C1CCC(CO)CC1 | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the protection of the hydroxymethyl group of a precursor, followed by oxidation and subsequent deprotection. A representative procedure, adapted from patented methods, is detailed below.[5]

Experimental Protocol: Synthesis via Silyl Ether Deprotection

This two-step procedure involves the oxidation of a protected 4-(hydroxymethyl)cyclohexanol and subsequent deprotection of the silyl ether to yield the target compound.

Step 1: Oxidation of 4-((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol

-

To a solution of 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-one.

Step 2: Deprotection to this compound

-

Dissolve the crude 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-one (1.0 eq) in tetrahydrofuran (THF, 10 volumes).

-

Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound. A reported yield for this deprotection step is 85-90%.[5]

References

Technical Guide: 4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) - A Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)cyclohexanone, with the CAS registry number 38580-68-6, is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure, featuring both a ketone and a primary alcohol, allows for a variety of chemical transformations, making it a versatile building block in the preparation of pharmacologically active agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as CCR2 antagonists, JAK1 inhibitors, and Mer kinase inhibitors.

Core Properties and Structure

This compound is a colorless to pale yellow solid or liquid with a slight odor.[1] Its key structural feature is a cyclohexane ring functionalized with a ketone at the 1-position and a hydroxymethyl group at the 4-position.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38580-68-6 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| pKa (Predicted) | 14.85 ± 0.10 | [1] |

| InChI Key | KHMBXNKCMNGLKG-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C1CCC(CO)CC1 | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Spectroscopic Data

-

¹H NMR: Resonances for the methylene protons adjacent to the carbonyl, the methine proton at C4, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: Signals for the carbonyl carbon, the carbon bearing the hydroxymethyl group, and the other aliphatic carbons of the cyclohexane ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the O-H stretch of the alcohol.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a precursor containing a carboxylic acid or an ester group at the 4-position of a cyclohexanone ring.

Experimental Protocol: Synthesis from 4-Oxocyclohexanecarboxylic Acid

-

Reaction Setup: A solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, for instance, borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq), is added dropwise to the solution at 0°C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

-

Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is then subjected to an appropriate workup, which may include an aqueous wash and extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound is a key starting material for the synthesis of various bioactive molecules due to its dual functionality. The ketone can undergo reductive amination or form heterocycles, while the alcohol can be used for ether or ester formation to build more complex structures.

Role in the Synthesis of CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators of inflammation.[3] Antagonists of CCR2 are being investigated for the treatment of inflammatory diseases. The cyclohexane scaffold of this compound can be incorporated into the structure of CCR2 antagonists.

Role in the Synthesis of JAK1 Inhibitors

Janus kinase 1 (JAK1) is a tyrosine kinase that plays a crucial role in cytokine signaling pathways that are implicated in autoimmune diseases and cancer.[4][5] Selective JAK1 inhibitors are therefore of significant therapeutic interest. The cyclohexyl moiety derived from this compound can serve as a scaffold to which other functional groups are attached to create potent and selective JAK1 inhibitors.

Role in the Synthesis of Mer Kinase Inhibitors

Mer tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family and is involved in processes such as efferocytosis and regulation of the innate immune response.[6] Dysregulation of MerTK is linked to cancer and autoimmune diseases.[6] this compound can be utilized as a precursor in the synthesis of novel MerTK inhibitors.

Conclusion

This compound (CAS 38580-68-6) is a valuable and versatile synthetic intermediate. While it does not possess significant intrinsic biological activity, its bifunctional nature makes it an important building block for the synthesis of a diverse range of complex molecules with significant therapeutic potential. Its utility in the construction of targeted inhibitors for pathways involved in inflammation and cancer underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-(hydroxymethyl)cyclohexanone. This versatile starting material, featuring both a ketone and a primary alcohol, serves as a key building block for a variety of complex molecules, including the widely used antifibrinolytic agent, tranexamic acid.

Application Note 1: Synthesis of Tranexamic Acid

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medication used to treat or prevent excessive blood loss.[1] Its synthesis from this compound involves a three-step process: oxidation of the primary alcohol, reductive amination of the ketone, and separation of the desired trans isomer.

Overall Synthetic Pathway

Caption: Synthetic pathway for tranexamic acid.

Step 1: Oxidation of this compound to 4-Oxocyclohexanecarboxylic Acid

The primary alcohol of the starting material is oxidized to a carboxylic acid using Jones reagent. This classic and cost-effective method is suitable for this transformation.[2][3]

Experimental Protocol: Jones Oxidation

-

Reagents and Materials:

-

This compound

-

Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[2]

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Slowly add Jones reagent (2.5 eq of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.[3]

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-oxocyclohexanecarboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield | 80-90% | [2][3] |

| Purity | >95% (after recrystallization) | - |

Step 2: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid

The ketone functionality of 4-oxocyclohexanecarboxylic acid is converted to a primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, followed by in-situ reduction.[4][5]

Experimental Protocol: Catalytic Reductive Amination

-

Reagents and Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Ammonia (aqueous or methanolic solution)

-

Raney Nickel or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Methanol or water as solvent

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

In a high-pressure reactor, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol or water.

-

Add the catalyst (e.g., Raney Nickel, ~5-10 wt%).

-

Add an excess of ammonia solution (e.g., 7N methanolic ammonia, 5-10 eq).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80°C).

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid.

-

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield (cis/trans mixture) | 70-85% | |

| cis:trans Ratio | Variable (e.g., 1:1 to 1:4) | [6] |

Step 3: Separation of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

The desired trans isomer is separated from the cis isomer. This can be achieved by fractional crystallization, leveraging the different solubilities of the two isomers or their salts.[7]

Experimental Protocol: Isomer Separation by Crystallization

-

Reagents and Materials:

-

Mixture of cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid

-

Water-acetone or water-ethanol solvent mixture

-

Sodium hydroxide (optional, for salt formation)

-

-

Procedure:

-

Dissolve the crude mixture of cis and trans isomers in a minimal amount of a hot water/acetone or water/ethanol mixture.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

-

The trans isomer, being generally less soluble, will preferentially crystallize.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain pure tranexamic acid.

-

The purity and isomeric ratio can be confirmed by NMR spectroscopy.

-

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Recovery of trans isomer | 60-80% of the trans content in the mixture | [1] |

| Purity (tranexamic acid) | >99% | [8] |

Experimental Workflow Diagram

Caption: Experimental workflow for tranexamic acid synthesis.

References

- 1. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

Application Notes and Protocols: 4-(Hydroxymethyl)cyclohexanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)cyclohexanone is a bifunctional organic molecule possessing both a ketone and a primary alcohol. This unique combination of reactive sites makes it a highly versatile building block for the synthesis of a diverse array of more complex molecules. Its cyclohexyl core provides a rigid scaffold that is prevalent in many biologically active compounds, making it a valuable starting material in pharmaceutical and medicinal chemistry. This document provides detailed application notes and experimental protocols for several key transformations of this compound, highlighting its utility in constructing valuable molecular architectures such as substituted cyclohexanes, spirocycles, and precursors to biologically active agents.[1][2]

Key Synthetic Applications

The dual functionality of this compound allows for a wide range of chemical modifications. The ketone can undergo nucleophilic additions, reductions, and condensations, while the hydroxyl group can be involved in esterification, etherification, and substitution reactions. This section details some of the most important synthetic applications.

Reductive Amination for the Synthesis of Substituted Cyclohexylamines

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[1] this compound can be readily converted to various substituted 4-(aminomethyl)cyclohexanols, which are important intermediates in drug discovery. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.

Workflow for Reductive Amination:

References

Application Notes and Protocols for the Stereoselective Reduction of 4-(Hydroxymethyl)cyclohexanone to cis/trans-4-(Hydroxymethyl)cyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, providing access to stereochemically defined cyclohexane-1,4-diol derivatives. These structural motifs are prevalent in numerous biologically active molecules and are valuable building blocks in medicinal chemistry and materials science. The reduction of 4-(hydroxymethyl)cyclohexanone yields two diastereomeric diols: cis-4-(hydroxymethyl)cyclohexanol and trans-4-(hydroxymethyl)cyclohexanol. The ability to selectively synthesize either the cis or trans isomer is crucial for the development of novel therapeutics and functional materials, as the stereochemistry of the diol can significantly influence its biological activity and physical properties.

This document provides detailed protocols for the stereoselective reduction of this compound, outlining methods to selectively obtain either the cis or trans diastereomer. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, primarily through steric approach control or chelation control.

Principles of Stereoselective Reduction

The stereoselectivity of the hydride reduction of this compound is governed by the direction of hydride attack on the carbonyl group.

-

Steric Approach Control (Non-chelation): In the absence of chelating effects, the incoming hydride reagent will preferentially attack from the less sterically hindered face. For bulky reducing agents, equatorial attack is often favored to avoid steric hindrance with the axial hydrogens, leading to the formation of the cis-diol.

-

Chelation Control: When a suitable Lewis acidic metal is present in the reducing agent or added as an additive, it can coordinate with both the carbonyl oxygen and the hydroxyl group of the hydroxymethyl substituent. This chelation locks the conformation of the substrate and directs the hydride to attack from a specific face, typically leading to the formation of the cis-diol.

Conversely, small, non-chelating reducing agents, such as sodium borohydride, tend to favor axial attack, which is electronically preferred, resulting in the formation of the more thermodynamically stable trans-diol.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of trans-4-(Hydroxymethyl)cyclohexanol via Sodium Borohydride Reduction

This protocol utilizes sodium borohydride, a mild and selective reducing agent that typically favors the formation of the thermodynamically more stable trans isomer through axial attack.[2][4]

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-